4-(2-Methoxyphenyl)-2-methyl-6-(2-thienyl)nicotinonitrile
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Description
4-(2-Methoxyphenyl)-2-methyl-6-(2-thienyl)nicotinonitrile is a useful research compound. Its molecular formula is C18H14N2OS and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Nicotinonitrile derivatives have shown promise in the realm of antimicrobial activity. Compounds like 2-Methoxy-6-{4'-[(4'''- Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile have been synthesized and assessed for their effectiveness against a range of bacterial and fungal species. The structural elucidation of these compounds was accomplished through techniques like IR, 1H-NMR, mass spectral data, elemental analysis, and thin-layer chromatography, highlighting their potential in antimicrobial applications (Guna et al., 2015).
Crystallographic Studies
Crystallographic analysis of nicotinonitrile derivatives, such as 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, has provided detailed insights into the molecular and structural attributes of these compounds. These studies have revealed aspects like dihedral angles, disorder in the molecule, and the formation of chains and weak interactions in the crystal structure, contributing to our understanding of their physical properties (Fun et al., 2010).
Antiprotozoal Activity
Certain nicotinonitrile derivatives have been synthesized and evaluated for their antiprotozoal activity. Compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine have shown significant in vitro activity against pathogens like Trypanosoma b.rhodesiense and P. falciparum. Moreover, these compounds have demonstrated curative effects in in vivo models, marking them as potential candidates for antiprotozoal medication (Ismail et al., 2003).
Corrosion Inhibition
Studies have also explored the efficacy of nicotinonitrile derivatives as corrosion inhibitors. For instance, derivatives like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile have been tested on N80 steel in HCl and shown substantial inhibition efficiency. Techniques such as gravimetric, electrochemical impedance spectroscopy, and scanning electron microscopy have been employed to assess their protective effects and adherence to the Langmuir isotherm model (Ansari et al., 2015).
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2-methyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-15(11-19)14(13-6-3-4-7-17(13)21-2)10-16(20-12)18-8-5-9-22-18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTKBZGPQOJOOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.